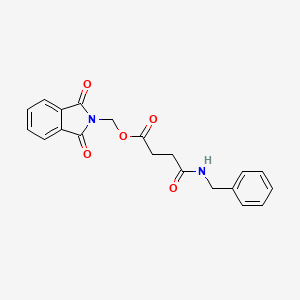![molecular formula C21H22F2N2O5 B4698757 diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4698757.png)
diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate
Vue d'ensemble
Description
Diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate, also known as DAPI, is a fluorescent stain commonly used in scientific research. DAPI is a synthetic compound that binds to DNA and emits a blue fluorescence when excited by ultraviolet light. This property makes it a valuable tool in various fields of research, including cell biology, microbiology, and genetics.
Mécanisme D'action
The mechanism of action of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate involves its specific binding to the minor groove of double-stranded DNA. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has a planar structure that allows it to intercalate between the base pairs of DNA. The amino groups of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate form hydrogen bonds with the phosphate groups of DNA, while the carbonyl groups form van der Waals interactions with the base pairs. This binding results in a conformational change in the DNA, which leads to the emission of blue fluorescence when excited by ultraviolet light.
Biochemical and Physiological Effects:
diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with DNA replication or transcription. However, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate can cause DNA damage if exposed to high-intensity light for prolonged periods. Therefore, it is important to use appropriate safety measures when handling diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate in lab experiments include its high specificity for DNA, its ability to stain living and fixed cells, and its compatibility with various microscopy techniques. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is also relatively inexpensive and easy to use. However, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has some limitations, including its inability to distinguish between live and dead cells, its sensitivity to photobleaching, and its potential for causing DNA damage.
Orientations Futures
There are several future directions for research involving diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate. One area of interest is the development of new fluorescent dyes that can selectively stain specific regions of DNA, such as telomeres or centromeres. Another area of research is the use of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate in combination with other fluorescent dyes to visualize multiple cellular structures simultaneously. Additionally, there is a need for further studies on the potential DNA damage caused by diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate, and the development of safer alternatives.
Applications De Recherche Scientifique
Diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is widely used in scientific research for various applications. One of the most common uses of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is as a fluorescent stain for DNA in microscopy. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate binds specifically to the minor groove of double-stranded DNA, allowing for visualization of the nucleus in living and fixed cells. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is also used in flow cytometry to identify and quantify cells based on their DNA content. In addition, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has been used in studies of chromatin structure, DNA replication, and cell cycle progression.
Propriétés
IUPAC Name |
dipropan-2-yl 5-[(2,4-difluorophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O5/c1-11(2)29-19(26)13-7-14(20(27)30-12(3)4)9-16(8-13)24-21(28)25-18-6-5-15(22)10-17(18)23/h5-12H,1-4H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFVLPHZHFNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4698716.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4698732.png)
![{2-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4698733.png)
![5-benzylidene-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698736.png)
![5-(2-bromobenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4698744.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4698764.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)
![N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4698790.png)